An In-depth Technical Guide to the Synthesis and Characterization of Nor Acetildenafil-d8
An In-depth Technical Guide to the Synthesis and Characterization of Nor Acetildenafil-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nor Acetildenafil-d8, a deuterated analog of Nor Acetildenafil. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the preparation and analysis of sildenafil analogs for research purposes, including its use as an internal standard in analytical studies.
Introduction
Nor Acetildenafil is a structural analog of sildenafil, the active ingredient in Viagra®, in which the sulfonyl group is replaced by an acetyl group, and the N-methyl group on the piperazine ring is demethylated. Acetildenafil and its derivatives have been identified as unapproved ingredients in some herbal aphrodisiacs. The deuterated version, Nor Acetildenafil-d8, is of significant interest as an internal standard for quantitative bioanalytical assays due to its similar chemical properties to the parent compound and its distinct mass spectrometric signature. This guide outlines a plausible synthetic route and the expected analytical characterization of this stable isotope-labeled compound.
Synthesis of Nor Acetildenafil-d8
Proposed Synthetic Scheme
The overall synthetic strategy is a convergent synthesis, which involves the preparation of two key intermediates: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and 2-chloro-1-(4-(piperazin-1-yl-d8))ethan-1-one, followed by their coupling.
Experimental Protocols
Step 1: Synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
This intermediate is a common precursor in the synthesis of many sildenafil analogs. Its synthesis from 2-ethoxybenzoic acid is well-documented.[1]
Step 2: Synthesis of Piperazine-d8
Commercially available piperazine can be deuterated using methods described in the literature for the deuteration of cyclic amines. One common method involves the reduction of a diketopiperazine precursor with a deuterated reducing agent like lithium aluminum deuteride (LiAlD4).[3]
Step 3: Synthesis of 1-(2-chloroacetyl)piperazine-d8
Piperazine-d8 is then acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the chloroacetylated intermediate.
Step 4: Synthesis of Nor Acetildenafil
The pyrazolopyrimidinone from Step 1 is coupled with the chloroacetylpiperazine-d8 from Step 3 via a Friedel-Crafts acylation reaction. This is typically carried out using a Lewis acid catalyst such as aluminum chloride in an appropriate solvent.
Step 5: Synthesis of Nor Acetildenafil-d8
This step is not necessary as the deuterated piperazine has been incorporated in the previous steps. The final product from Step 4 is Nor Acetildenafil-d8.
Purification: The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain a high-purity compound.
Characterization of Nor Acetildenafil-d8
The structural confirmation and purity assessment of the synthesized Nor Acetildenafil-d8 would be performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for Nor Acetildenafil-d8 can be predicted based on the known spectra of sildenafil and acetildenafil.[4][5] The absence of signals corresponding to the piperazine protons in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum would confirm the successful deuteration.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Nor Acetildenafil-d8
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole-CH₃ | ~4.1 | ~35 |
| Propyl-CH₂ | ~2.8 | ~30 |
| Propyl-CH₂ | ~1.8 | ~22 |
| Propyl-CH₃ | ~0.9 | ~14 |
| Ethoxy-OCH₂ | ~4.2 | ~65 |
| Ethoxy-CH₃ | ~1.4 | ~15 |
| Aromatic-H | ~7.0 - 8.0 | ~115 - 160 |
| Acetyl-CH₂ | ~3.8 | ~55 |
| Pyrimidinone-NH | ~12.0 | - |
| Pyrimidinone-C=O | - | ~160 |
| Acetyl-C=O | - | ~195 |
| Piperazine-C (deuterated) | Not Applicable | ~45-55 (broadened) |
Note: Predicted chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and fragmentation pattern of Nor Acetildenafil-d8. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be the method of choice.[6][7][8] The mass spectrum is expected to show a molecular ion peak corresponding to the calculated mass of the deuterated compound. The fragmentation pattern would be similar to that of Nor Acetildenafil, with a characteristic mass shift of +8 amu for fragments containing the deuterated piperazine ring.
Table 2: Predicted Mass Spectrometry Data for Nor Acetildenafil-d8
| Parameter | Predicted Value |
| Molecular Formula | C₂₄H₂₄D₈N₆O₃ |
| Monoisotopic Mass | 460.31 g/mol |
| [M+H]⁺ Ion | m/z 461.32 |
| Key Fragment Ions | Fragments showing a +8 mass shift compared to non-deuterated Nor Acetildenafil. |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is a standard method for assessing the purity of sildenafil and its analogs.[9][10][11] A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The retention time of Nor Acetildenafil-d8 is expected to be very similar to that of Nor Acetildenafil.
Table 3: Typical HPLC Method Parameters for the Analysis of Nor Acetildenafil-d8
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm and ~290 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Signaling Pathway and Mechanism of Action
Nor Acetildenafil, like sildenafil, is expected to act as a phosphodiesterase type 5 (PDE5) inhibitor.[12][13][14][15][16] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature. By inhibiting PDE5, Nor Acetildenafil would increase the levels of cGMP, leading to smooth muscle relaxation, vasodilation, and, in the case of erectile dysfunction, penile erection upon sexual stimulation.
Figure 1: Proposed mechanism of action of Nor Acetildenafil-d8 via PDE5 inhibition.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of Nor Acetildenafil-d8.
Figure 2: Overall workflow for the synthesis and characterization of Nor Acetildenafil-d8.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of the synthesis and characterization of Nor Acetildenafil-d8. The proposed synthetic route is based on well-established chemical principles for the synthesis of related sildenafil analogs. The characterization methods described are standard analytical techniques that would provide definitive structural confirmation and purity assessment. The availability of a well-characterized standard of Nor Acetildenafil-d8 is crucial for the accurate quantification of Nor Acetildenafil in various matrices, contributing to research in drug metabolism, pharmacokinetics, and forensic analysis. Researchers are encouraged to adapt and optimize the proposed methods based on their specific laboratory conditions and requirements.
References
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- 11. HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products - RSC Advances (RSC Publishing) [pubs.rsc.org]
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